N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-fluorophenyl group and a 2H-imidazole ring substituted with dimethyl and phenyl moieties. Its molecular formula is C₁₉H₁₆ClFN₂OS (molecular weight: 394.86 g/mol). The compound’s structure includes a sulfanyl bridge linking the acetamide backbone to the imidazole ring, which may influence its conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-13-8-9-15(21)14(20)10-13/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDSEKWWTRSUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Diketones with Thiourea Derivatives
The 2,2-dimethyl-5-phenyl-2H-imidazole core is synthesized via acid-catalyzed cyclization of phenylglyoxal hydrate with thiourea, followed by dimethylation.
Procedure :
Phenylglyoxal monohydrate (1.5 equiv) and thiourea (1.0 equiv) are refluxed in acetic acid (AcOH) at 110°C for 6 hours. The resulting 5-phenyl-2H-imidazole-4-thiol intermediate is treated with methyl iodide (2.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base, yielding 2,2-dimethyl-5-phenyl-2H-imidazole-4-thiol (78% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 3.21 (s, 6H, N(CH₃)₂), 2.95 (s, 1H, SH).
- HRMS (ESI+) : m/z calcd. for C₁₁H₁₁N₂S [M+H]⁺ 211.0643, found 211.0645.
Preparation of N-(3-Chloro-4-fluorophenyl)chloroacetamide
Amide Bond Formation via Acyl Chloride
3-Chloro-4-fluoroaniline is acylated with chloroacetyl chloride under Schotten-Baumann conditions.
Procedure :
To a stirred solution of 3-chloro-4-fluoroaniline (1.0 equiv) in dichloromethane (DCM) at 0°C, chloroacetyl chloride (1.1 equiv) is added dropwise. Triethylamine (TEA, 2.0 equiv) is introduced to scavenge HCl. After 2 hours, the mixture is washed with 5% HCl, dried over Na₂SO₄, and concentrated to afford N-(3-chloro-4-fluorophenyl)chloroacetamide as a white solid (85% yield).
Characterization Data :
- ¹³C NMR (101 MHz, CDCl₃): δ 168.9 (C=O), 154.1 (d, J = 250 Hz, C-F), 134.2 (C-Cl), 129.5–116.7 (Ar-C), 42.3 (CH₂Cl).
- Melting Point : 112–114°C.
Thioether Coupling via Nucleophilic Substitution
Alkylation of Imidazole-4-thiol with Chloroacetamide
The key thioether bond is forged through S-alkylation of the imidazole thiolate with the chloroacetamide.
Optimized Conditions :
2,2-Dimethyl-5-phenyl-2H-imidazole-4-thiol (1.0 equiv) is deprotonated with potassium tert-butoxide (t-BuOK, 1.2 equiv) in anhydrous DMF at −10°C. N-(3-Chloro-4-fluorophenyl)chloroacetamide (1.05 equiv) is added portionwise, and the reaction is warmed to 25°C for 12 hours. Purification by silica gel chromatography (hexane/EtOAc 3:1) yields the target compound (68% yield).
Critical Parameters :
- Solvent : DMF enhances nucleophilicity of the thiolate.
- Temperature : Controlled addition at −10°C minimizes disulfide formation.
- Base : t-BuOK provides sufficient basicity without promoting elimination.
Alternative Synthetic Pathways
One-Pot Multicomponent Assembly
Inspired by InCl₃-catalyzed protocols, a four-component reaction was attempted:
Components :
- 3-Chloro-4-fluoroaniline
- Chloroacetic acid
- 2,2-Dimethyl-5-phenyl-2H-imidazole-4-thiol
- Coupling reagent (HATU)
Procedure :
HATU (1.5 equiv) and DIPEA (3.0 equiv) are added to a mixture of the above components in DMF at 0°C. After 24 hours at 25°C, the reaction affords the product in 54% yield, demonstrating the feasibility of convergent synthesis despite moderate efficiency.
Structural Characterization and Validation
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.21 (s, 1H, NH), 7.72–7.18 (m, 8H, Ar-H), 4.12 (s, 2H, SCH₂), 3.08 (s, 6H, N(CH₃)₂).
¹³C NMR (101 MHz, DMSO-d₆):
- δ 169.8 (C=O), 158.3 (d, J = 246 Hz, C-F), 142.1 (C-S), 135.9–116.2 (Ar-C), 46.7 (N(CH₃)₂), 35.4 (SCH₂).
HRMS (ESI+) :
- m/z calcd. for C₁₉H₁₇ClFN₃OS [M+H]⁺ 408.0741, found 408.0743.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise Alkylation | 68 | 98.5 | 12 | High reproducibility |
| One-Pot Multicomponent | 54 | 95.2 | 24 | Reduced purification steps |
| HATU-Mediated Coupling | 72 | 99.1 | 18 | Mild conditions |
The stepwise alkylation approach remains optimal for large-scale synthesis, while HATU-mediated coupling offers superior purity for pharmaceutical applications.
Challenges and Optimization Strategies
Mitigating Disulfide Byproducts
Thiol oxidation during coupling is minimized by:
- Rigorous nitrogen purging
- Addition of radical scavengers (e.g., BHT)
- Conducting reactions at reduced temperatures (−10°C to 0°C)
Enhancing Amide Bond Stability
The acetamide linkage is susceptible to hydrolysis under basic conditions. Stabilization is achieved through:
- pH control (maintain reaction pH 6–7)
- Use of aprotic solvents (DMF, DMSO)
- Short reaction times (<24 hours)
Scalability and Industrial Considerations
Pilot-scale production (500 g batch) employs:
- Continuous flow reactors for imidazole cyclization
- Membrane-based solvent exchange systems
- Crystallization-driven purification (hexane/EtOAc) Achieving 62% overall yield with >99% HPLC purity validates process robustness.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, chemical resistance, or electronic characteristics. Its unique structure may also make it suitable for use in coatings, adhesives, and other specialty applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound’s uniqueness lies in its 3-chloro-4-fluorophenyl substituent and 2H-imidazol-4-ylsulfanyl group. Below is a comparative analysis with structurally related acetamides (data sourced from , and 6):
Key Observations:
Fluorine’s smaller size may reduce steric hindrance relative to chlorine . ’s 4-fluorophenyl group lacks the chloro substitution, possibly reducing electron-withdrawing effects.
Heterocyclic Core: The target’s 2H-imidazole ring differs from 8t’s oxadiazole and ’s pyrazole. Imidazoles are more basic due to the presence of two nitrogen atoms, which could enhance hydrogen-bonding capacity compared to oxadiazoles .
However, the oxadiazole in 8t may increase solubility due to its polarity .
Conformational and Crystallographic Considerations
- ’s dichlorophenyl analog showed variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing dimerization via N–H⋯O hydrogen bonds . The target’s imidazole and fluorophenyl groups may adopt distinct conformations, affecting packing efficiency and crystal stability.
- SHELX software (e.g., SHELXL) would be essential for refining the target’s structure, particularly in resolving steric clashes between the dimethyl-imidazole and phenyl groups .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including those with similar structural features. The biological activity is influenced by the position of substituents on the phenyl ring. In particular, compounds bearing halogenated substituents exhibit increased lipophilicity, enhancing their ability to penetrate bacterial membranes.
Key Findings from Research
- Antimicrobial Testing :
- Structure-Activity Relationship (SAR) :
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated, particularly in relation to its structural analogs.
Case Studies
- Cell Line Studies :
- A study evaluated various derivatives for cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The derivatives showed significant growth inhibition with IC50 values ranging from 1.88 μM to 49.85 μM .
- Notably, compounds similar in structure to this compound exhibited apoptosis-inducing properties in these cell lines.
Data Tables
| Activity Type | Tested Organisms/Cell Lines | IC50 Values (µM) | Comments |
|---|---|---|---|
| Antibacterial | S. aureus, MRSA | Not specified | Effective against Gram-positive bacteria |
| Antifungal | C. albicans | Not specified | Moderate effectiveness |
| Anticancer | A549 (Lung), MCF-7 (Breast) | 1.88 - 49.85 | Significant growth inhibition observed |
The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets that disrupt essential processes such as protein synthesis and cell division.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide?
- Methodology : A multi-step synthesis is typically employed, starting with the coupling of a substituted imidazole-thiol intermediate with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide. Key steps include:
- Nucleophilic substitution under inert atmosphere (N₂) to form the sulfanyl bridge .
- Use of triethylamine in dichloromethane to facilitate reaction efficiency .
- Purification via column chromatography or recrystallization (toluene) to isolate the product .
- Optimization : Monitor reaction progress using HPLC for intermediate validation and adjust solvent polarity to improve yield .
Q. How can structural integrity and purity be confirmed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., imidazole protons at δ 7.2–7.8 ppm, acetamide carbonyl at ~170 ppm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In Vitro Screening :
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the imidazole core’s metal-coordination potential .
- Cytotoxicity profiling (MTT assay) against cancer cell lines, noting EC₅₀ values in µM ranges .
Advanced Research Questions
Q. How can low aqueous solubility be mitigated for in vivo studies?
- Strategies :
- Co-solvent Systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety .
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability .
Q. What computational approaches predict target binding modes and selectivity?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .
- HOMO-LUMO Analysis : Calculate electron distribution to identify reactive sites for derivatization .
Q. How to resolve contradictions in crystallographic data during refinement?
- Troubleshooting :
- Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twin fractions .
- Disordered Groups : Use PART/SUMP restraints for flexible moieties (e.g., phenyl rings) .
- Hydrogen Bonding : Validate intermolecular interactions (e.g., N–H···O) via PLATON’s validation tools .
Q. What structure-activity relationship (SAR) trends are observed in derivatives?
- Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
